Propylthiourea

Übersicht

Beschreibung

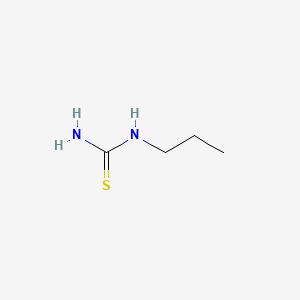

Propylthiourea is an organosulfur compound with the chemical formula C4H10N2S. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a propyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propylthiourea can be synthesized through several methods. One common method involves the reaction of propylamine with thiourea. The reaction typically occurs in an aqueous medium and can be facilitated by heating. The general reaction is as follows:

Propylamine+Thiourea→this compound

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of automated synthetic systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: Propylthiourea undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfides or sulfonic acids.

Reduction: It can be reduced to form thiols or amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, amines.

Substitution: Various substituted thioureas.

Wissenschaftliche Forschungsanwendungen

Medical Applications

Antithyroid Drug

PTU is predominantly used as an antithyroid medication for managing conditions like Graves' disease and hyperthyroidism. It functions by inhibiting the synthesis of thyroid hormones, thereby alleviating symptoms associated with excessive thyroid activity. The typical dosage for adults ranges from 100 to 150 mg taken three times daily, with adjustments made based on patient response and thyroid function tests .

Mechanism of Action

PTU inhibits the enzyme thyroperoxidase, which is crucial for the iodination of tyrosine residues in thyroglobulin, a precursor to thyroid hormones. By blocking this step, PTU effectively reduces the production of thyroxine (T4) and triiodothyronine (T3) .

Research Applications

Cancer Research

Recent studies have explored PTU's potential as an anticancer agent. Research indicates that PTU may exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation has garnered attention in oncology research .

Thyroid Carcinogenesis Studies

Several animal studies have investigated the carcinogenic potential of PTU. For instance, experiments involving rodents showed a significant incidence of thyroid tumors in animals treated with PTU over extended periods. These findings suggest that while PTU is effective in managing hyperthyroidism, it may also pose risks for thyroid carcinogenesis under certain conditions .

PTU has been studied for its broader biological activities beyond its antithyroid effects:

- Antimicrobial Properties : PTU has demonstrated antimicrobial activity against various pathogens, indicating potential applications in infectious disease management.

- Antioxidant Effects : Some studies suggest that PTU may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

Table 1: Summary of Key Studies Involving Propylthiourea

| Study Type | Findings | |

|---|---|---|

| Animal Study | Increased incidence of thyroid tumors in rats treated with PTU | Suggests potential carcinogenic effects |

| Cell Line Study | Cytotoxic effects observed in breast and prostate cancer cell lines | Indicates potential use as an anticancer agent |

| Infection Study | Antimicrobial activity against Staphylococcus aureus | Potential application in treating infections |

Industrial Applications

While primarily used in pharmaceuticals, PTU also finds applications in chemical synthesis and research:

Wirkmechanismus

The mechanism of action of propylthiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. For example, this compound is known to inhibit thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. This inhibition reduces the production of thyroid hormones, making it useful in the treatment of hyperthyroidism.

Vergleich Mit ähnlichen Verbindungen

Thiourea: The parent compound of propylthiourea, with a similar structure but without the propyl group.

Methylthiourea: A derivative of thiourea with a methyl group instead of a propyl group.

Ethylthiourea: Another derivative with an ethyl group.

Comparison:

Thiourea vs. This compound: this compound has a longer alkyl chain, which can affect its solubility and reactivity compared to thiourea.

Methylthiourea vs. This compound: The propyl group in this compound provides different steric and electronic properties, potentially leading to different biological activities.

Ethylthiourea vs. This compound: Similar to methylthiourea, the ethyl group in ethylthiourea results in different physical and chemical properties compared to the propyl group in this compound.

Biologische Aktivität

Propylthiourea (PTU) is a thiourea derivative primarily known for its antithyroid properties, particularly in the treatment of hyperthyroidism. Its biological activity extends beyond thyroid regulation, encompassing various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities. This article delves into the diverse biological activities of PTU, supported by case studies and research findings.

Antithyroid Activity

PTU inhibits thyroid peroxidase (TPO), an enzyme crucial for the synthesis of thyroid hormones. The inhibition leads to decreased levels of thyroxine (T4) and triiodothyronine (T3), making it effective in managing hyperthyroidism.

- Binding Affinity : PTU binds effectively to TPO with a binding affinity of -5.45 kcal/mol. This interaction involves coordination with the heme group and several key residues, stabilizing PTU in the active site .

- Clinical Efficacy : A study comparing PTU with methimazole (MMI) indicated that PTU had a higher incidence of adverse reactions compared to MMI. However, both drugs effectively reduced serum thyroid hormone levels .

Anticancer Activity

Research has highlighted PTU's potential in cancer therapy, particularly due to its ability to target specific molecular pathways involved in cancer progression.

Research Findings

- Cell Line Studies : PTU derivatives have shown promising results against various cancer cell lines, including pancreatic and breast cancer. The IC50 values for these derivatives ranged from 1.50 µM to 20 µM, indicating significant cytotoxic effects .

- Mechanistic Insights : PTU has been observed to induce apoptosis in cancer cells by altering cell cycle dynamics and increasing lactate dehydrogenase (LDH) enzyme activity in treated cells .

Antibacterial and Anti-inflammatory Effects

PTU exhibits antibacterial properties against various pathogens, contributing to its therapeutic profile.

Case Studies

- Bacterial Infections : In vitro studies have demonstrated that PTU can inhibit the growth of certain bacterial strains, although detailed mechanisms remain under investigation.

- Anti-inflammatory Activity : PTU has shown potential in reducing inflammatory markers in experimental models, suggesting its utility in inflammatory diseases .

Toxicological Profile

While PTU is effective therapeutically, it also presents risks of adverse effects.

Adverse Reactions

- Liver Damage : Studies indicate that patients on PTU may experience liver function abnormalities more frequently than those on MMI. The odds ratio for liver damage was significantly lower for MMI compared to PTU .

- Organizing Pneumonia : A case report documented organizing pneumonia induced by PTU, highlighting the need for careful monitoring during treatment .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities and findings related to PTU:

Eigenschaften

IUPAC Name |

propylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGKYJXJYJWDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239113 | |

| Record name | Propyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-67-3 | |

| Record name | N-Propylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of Propylthiourea-modified silica in analytical chemistry?

A3: Due to their selective affinity for specific metal ions, this compound-modified silica materials have shown promise in analytical techniques like sorption-atomic absorption spectrometry and sorption-luminescence determination. For example, silica gel modified with N-allyl-N'-propylthiourea has been successfully used for the preconcentration and determination of gold. [] Similarly, modified silica with N-allyl-N''-propylthiourea and N-phenyl-N''-propylthiourea allowed for the sensitive detection of platinum at low temperatures. [] These applications highlight the potential of these materials in trace analysis and environmental monitoring.

Q2: What are the structural characteristics of 1-(4-methylthiazol-2-yl)-3-propylthiourea?

A4: 1-(4-methylthiazol-2-yl)-3-propylthiourea crystallizes in the triclinic crystal system, belonging to the space group P1̅ (no. 2). Its unit cell dimensions are a = 7.4803(3) Å, b = 8.4562(3) Å, c = 9.3531(3) Å, with angles α = 67.688(1)°, β = 74.017(1)°, γ = 85.008(1)°. The unit cell volume is 526.07(3) Å3, and it contains two molecules (Z = 2). []

Q3: Has the herbicidal activity of this compound derivatives been investigated?

A5: Yes, certain this compound derivatives, particularly 2,4,5-imidazolidinetriones and 2-thioxo-4,5-imidazolidinediones containing the this compound moiety, have shown promising herbicidal activity. Studies have explored the synthesis and biological evaluation of a library of these compounds, focusing on variations in the 3-position substituents. Notably, compounds with propyl or isopropyl groups at the 3-position exhibited good herbicidal activity. [] These findings suggest the potential of this compound derivatives as lead compounds for developing new herbicides.

Q4: Are there computational studies on the conformational properties of this compound derivatives?

A6: Computational chemistry techniques, particularly density functional theory (DFT), have been employed to investigate the conformational properties and energetics of this compound derivatives. Studies have shown that accurately capturing the intramolecular weak interactions, such as those between alkyl groups and the sulfur atom, is crucial for obtaining reliable results. Long-range corrected DFT functionals, such as LC- and LCgau-BOP+LRD, have shown promise in accurately predicting the isomerization energies of these compounds, outperforming conventional DFT functionals. [] These computational insights contribute to understanding the structure-activity relationships and designing new derivatives with tailored properties.

Q5: What are the potential environmental impacts of this compound derivatives?

A7: While this compound derivatives show promise in various applications, their potential environmental impacts, especially ecotoxicological effects, require careful consideration. Research specifically addressing the environmental fate and effects of this compound derivatives is currently limited. Further studies are needed to assess their biodegradability, potential for bioaccumulation, and toxicity to aquatic and terrestrial organisms. Implementing responsible waste management strategies and exploring greener synthetic routes will be crucial for mitigating any negative environmental consequences associated with these compounds. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.